molecular formula C13H20BrFOSi B8105814 ((4-Bromo-3-fluorobenzyl)oxy)(tert-butyl)dimethylsilane

((4-Bromo-3-fluorobenzyl)oxy)(tert-butyl)dimethylsilane

Cat. No.: B8105814
M. Wt: 319.28 g/mol
InChI Key: ADKCIEJVZVQGAK-UHFFFAOYSA-N
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Description

((4-Bromo-3-fluorobenzyl)oxy)(tert-butyl)dimethylsilane is an organosilicon compound with the molecular formula C13H20BrFOSi and a molecular weight of 319.29 g/mol . This compound is characterized by the presence of a bromine and fluorine-substituted benzyl group attached to a tert-butyl dimethylsilane moiety through an oxygen atom. It is commonly used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((4-Bromo-3-fluorobenzyl)oxy)(tert-butyl)dimethylsilane typically involves the reaction of 4-bromo-3-fluorobenzyl alcohol with tert-butyl dimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified by column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

((4-Bromo-3-fluorobenzyl)oxy)(tert-butyl)dimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

((4-Bromo-3-fluorobenzyl)oxy)(tert-butyl)dimethylsilane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ((4-Bromo-3-fluorobenzyl)oxy)(tert-butyl)dimethylsilane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents on the benzyl group can participate in halogen bonding, which can enhance the binding affinity of the compound to its target. The tert-butyl dimethylsilane moiety provides steric protection and increases the compound’s stability under various conditions .

Comparison with Similar Compounds

Similar Compounds

  • ((4-Bromo-3-fluorophenyl)methoxy)trimethylsilane
  • ((4-Bromo-3-fluorophenyl)methoxy)triethylsilane
  • ((4-Bromo-3-fluorophenyl)methoxy)triphenylsilane

Uniqueness

((4-Bromo-3-fluorobenzyl)oxy)(tert-butyl)dimethylsilane is unique due to its specific combination of bromine and fluorine substituents on the benzyl group, which imparts distinct reactivity and binding properties. The tert-butyl dimethylsilane moiety provides enhanced stability and steric protection compared to other similar compounds with different silyl groups .

Properties

IUPAC Name

(4-bromo-3-fluorophenyl)methoxy-tert-butyl-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrFOSi/c1-13(2,3)17(4,5)16-9-10-6-7-11(14)12(15)8-10/h6-8H,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKCIEJVZVQGAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC(=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrFOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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